5-Amino-6-(benzyloxy)pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-amino-6-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c14-7-11-6-12(15)13(16-8-11)17-9-10-4-2-1-3-5-10/h1-6,8H,9,15H2 |
InChI Key |
AADZDEFNJJZLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyridine derivative with a benzyloxy group, followed by the introduction of an amino group and a nitrile group through subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The amino and benzyloxy groups undergo oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Amino group oxidation | KMnO₄ or CrO₃ in acidic medium | Nitro derivative (5-nitro-6-(benzyloxy)pyridine-3-carbonitrile) | Requires strong oxidizing agents and elevated temperatures. |
| Benzyloxy deprotection | H₂/Pd-C in ethanol | 5-Amino-6-hydroxypyridine-3-carbonitrile | Catalytic hydrogenation removes the benzyl group without affecting the cyano group. |
Reduction Reactions
The cyano group is selectively reduced to an amine or imine.
| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Cyano → Amine reduction | LiAlH₄ in anhydrous THF, 0–5°C | 5-Amino-6-(benzyloxy)pyridine-3-methylamine | High selectivity for primary amine formation. |
| Partial reduction | H₂/Raney Ni in methanol | 5-Amino-6-(benzyloxy)pyridine-3-imine | Requires precise control of hydrogen pressure. |
Substitution Reactions
The benzyloxy group participates in nucleophilic substitutions, while the amino group can be acetylated.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Benzyloxy halogenation | PCl₅ or SOCl₂ in DMF, 80°C | 5-Amino-6-chloropyridine-3-carbonitrile | Chlorination occurs regioselectively at the benzyloxy position. |
| Amino group acylation | Acetic anhydride, pyridine, RT | 5-Acetamido-6-(benzyloxy)pyridine-3-carbonitrile | Mild conditions preserve the cyano group. |
Cyclization and Annulation
The cyano group facilitates ring-forming reactions.
Solvent and Temperature Effects
Reaction outcomes are highly dependent on conditions:
-
Oxidation : Proceeds efficiently in polar aprotic solvents (e.g., DMF) at 80–100°C.
-
Reduction : Anhydrous solvents (THF, ether) prevent side reactions with LiAlH₄.
-
Substitution : Halogenation requires acidic catalysts and elevated temperatures for completion.
Mechanistic Highlights
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile is significant due to the presence of the pyridine ring, which is a common pharmacophore in many bioactive compounds. Research indicates several key therapeutic areas:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various pathogens, including bacteria and fungi. Studies indicate that derivatives of pyridine exhibit potent antimicrobial properties, suggesting that this compound may also possess similar activities .
- Anti-inflammatory Effects : Pyridine derivatives have been explored for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes could make it a candidate for treating inflammatory diseases .
- Cancer Therapeutics : The compound's role as a potential inhibitor of specific kinases involved in cancer progression has been investigated. For example, inhibitors targeting the PKMYT1 kinase have shown efficacy in certain cancer types, indicating a pathway where this compound could be further developed .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridine derivatives against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that modifications to the pyridine structure significantly enhanced antimicrobial potency, suggesting that this compound could be optimized for similar effects .
Case Study 2: Anti-inflammatory Research
In vitro assays demonstrated that pyridine derivatives could effectively inhibit COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This positions this compound as a potential lead compound for developing new anti-inflammatory agents .
Summary of Applications
Mechanism of Action
The mechanism of action of 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Complexity: The target compound is structurally intermediate between simple nitriles (e.g., 3-cyanopyridine) and highly substituted derivatives like the pyrazolo-pyridine analog. The benzyloxy group distinguishes it from simpler alkyl or aryl substituents .
- Electronic Effects: The electron-donating amino group (+M effect) contrasts with the electron-withdrawing nitro group in the pyrazolo-pyridine derivative, which may influence reactivity in nucleophilic or electrophilic reactions .
Solubility and Lipophilicity
- The pyrazolo-pyridine derivative (CAS 78504-63-9) exhibits higher molecular weight (363.35 g/mol) and reduced solubility due to its nitro and phenyl substituents .
Biological Activity
5-Amino-6-(benzyloxy)pyridine-3-carbonitrile is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with an amino group, a benzyloxy group, and a carbonitrile group. This unique arrangement contributes to its biological properties.
-
Anticancer Activity :
- Studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyridine compounds have shown potent antiproliferative effects against various cancer cell lines, including MCF-7 and HCT116, with IC50 values in the low micromolar range .
- The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cell populations .
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Preliminary studies suggest that similar compounds possess antimicrobial activity against various pathogens. The structure–activity relationship (SAR) analysis indicates that modifications in the pyridine ring can enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various pyridine derivatives, this compound was tested against human breast cancer cell lines. The results demonstrated significant growth inhibition with an IC50 value of approximately 2.5 μM, indicating its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related benzyloxy-pyridine compounds. The study reported MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that structural modifications can lead to enhanced antimicrobial activity .
Research Findings
A summary of key findings from recent studies on this compound is presented in the table below:
Q & A
Q. What are the optimal synthetic routes for preparing 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. For example, trifluoromethylpyridine derivatives can be synthesized via halogen exchange reactions using sulfolane and potassium fluoride under anhydrous conditions . Substitution reactions at the pyridine ring (e.g., benzyloxy group introduction) require precise control of temperature and stoichiometry to avoid side products. Yield optimization often depends on solvent polarity (e.g., sulfolane for high-temperature stability) and catalyst selection (e.g., KF for nucleophilic substitution) .
Q. How can spectroscopic methods (NMR, IR, HRMS) differentiate this compound from structurally similar derivatives?
- NMR : The benzyloxy group (δ 4.8–5.2 ppm for OCH2Ph in H NMR) and cyano group (no proton signal) are key identifiers. Aromatic protons in the pyridine ring show distinct splitting patterns due to substituent positions .
- HRMS : Exact mass analysis (e.g., m/z 269.0821 for CHNO) confirms molecular formula and distinguishes it from analogs like 5-halo-6-trifluoromethyl derivatives .
Q. What solubility and stability challenges arise during purification, and how are they addressed?
The compound’s low solubility in polar solvents (e.g., water) necessitates recrystallization from ethanol or DCM/hexane mixtures. Stability issues under acidic/basic conditions require inert atmospheres during reactions. Storage at −20°C in amber vials prevents degradation of the benzyloxy group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyano group in nucleophilic or electrophilic substitution reactions?
The cyano group’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution at the 2- and 4-positions. However, steric hindrance from the benzyloxy group directs reactivity toward the 5-amino position. Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. How does SHELX software aid in resolving structural ambiguities in crystallographic studies of this compound?
SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and thermal parameters. For example, torsional angles in the benzyloxy group (C-O-C-Ph) are validated against expected values (e.g., 110–120°), resolving disorder in crystal packing . High-resolution data (<1.0 Å) improves R-factor reliability (<5%) .
Q. What strategies mitigate contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from varying assay conditions (pH, ionic strength). Normalizing data to control compounds (e.g., staurosporine for kinase assays) and using standardized protocols (e.g., ATP concentration in kinase assays) enhance reproducibility .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or GPCRs. Key interactions include hydrogen bonding between the amino group and Asp86 (in kinase active sites) and π-π stacking between the benzyloxy group and Phe80 .
Q. What safety protocols are critical when handling this compound in advanced synthesis?
- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential cyanide release under thermal decomposition .
- Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze nitriles into less toxic carboxylates .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data (e.g., unexpected 13^{13}13C NMR shifts) in derivatives?
Artifacts may arise from tautomerism (e.g., amino-imino equilibria) or solvent effects. Variable-temperature NMR (VT-NMR) can identify dynamic processes, while HSQC/HMBC correlations validate assignments .
Q. Why do synthetic yields vary significantly across studies with similar protocols?
Trace moisture or oxygen can deactivate catalysts (e.g., KF in halogen exchange). Replicating anhydrous conditions (molecular sieves, Schlenk lines) and characterizing starting materials via Karl Fischer titration improve consistency .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
